molecular formula C16H23N3O3S B135251 N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide CAS No. 126826-71-9

N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide

Cat. No. B135251
M. Wt: 337.4 g/mol
InChI Key: STQWMMOPBZPTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide, commonly known as PSB-0739, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based compounds and has been shown to possess a wide range of biological activities.

Scientific Research Applications

PSB-0739 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and autoimmune disorders.

Mechanism Of Action

The exact mechanism of action of PSB-0739 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer. PSB-0739 has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

PSB-0739 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules on the surface of endothelial cells. PSB-0739 has also been shown to induce apoptosis in cancer cells and to inhibit the replication of HIV and other viruses.

Advantages And Limitations For Lab Experiments

PSB-0739 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its biological activities and has been shown to be effective in various assays. However, PSB-0739 also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of PSB-0739. One area of research is the development of more potent and selective analogs of PSB-0739. Another area of research is the investigation of the potential therapeutic applications of PSB-0739 in various diseases, including cancer, HIV, and autoimmune disorders. Finally, the development of novel drug delivery systems for PSB-0739 could improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, PSB-0739 is a small molecule compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been shown to be effective in various assays. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PSB-0739 have been discussed in this paper. Further research on PSB-0739 could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of PSB-0739 involves a series of chemical reactions that start with the reaction of 4-aminobenzenesulfonamide with 3-bromopropionaldehyde. The resulting product is then treated with piperidine to form the imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to form PSB-0739. The overall yield of the synthesis process is approximately 30%.

properties

CAS RN

126826-71-9

Product Name

N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-[(Z)-1-piperidin-1-ylpropylideneamino]sulfonylphenyl]acetamide

InChI

InChI=1S/C16H23N3O3S/c1-3-16(19-11-5-4-6-12-19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16-

InChI Key

STQWMMOPBZPTEJ-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=N/S(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/N2CCCCC2

SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2

Canonical SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2

synonyms

N-[4-[1-(1-piperidyl)propylideneamino]sulfonylphenyl]acetamide

Origin of Product

United States

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